![molecular formula C11H10O4 B188639 Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid CAS No. 10560-28-8](/img/structure/B188639.png)
Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid (TCND) is a bicyclic organic compound with a unique structure. It has been extensively studied in the field of organic chemistry due to its potential applications in drug design, material science, and catalysis.
Wirkmechanismus
The mechanism of action of Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid is not well understood. However, studies have shown that Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives have been shown to inhibit the activity of various enzymes, including proteases and kinases, which are involved in several biological processes.
Biochemische Und Physiologische Effekte
Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives have been shown to exhibit various biochemical and physiological effects. For example, Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives have been shown to inhibit the proliferation of cancer cells and induce apoptosis. They have also been shown to inhibit the replication of viruses, such as HIV and herpes simplex virus. Additionally, Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives have been shown to exhibit antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid has several advantages as a building block for organic synthesis. It is readily available and can be synthesized in high yields. It is also stable under a wide range of conditions and can be easily functionalized. However, Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives can be difficult to purify due to their high polarity and solubility in water. Additionally, the synthesis of Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives can be challenging due to the regioselectivity of the Diels-Alder reaction.
Zukünftige Richtungen
For the study of Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid include the development of new derivatives with improved biological activity and selectivity, the use of Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives as ligands in catalytic reactions, and the development of new synthetic methods for the preparation of Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives.
Synthesemethoden
The synthesis of Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The reaction is carried out under mild conditions and yields a bicyclic product with high regioselectivity. The resulting Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid can be purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid has been studied extensively in the field of organic chemistry due to its unique structure and potential applications. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, polymers, and materials. Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives have been shown to exhibit antitumor, antiviral, and antibacterial activities. Additionally, Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid has been used as a ligand in catalytic reactions, such as the Suzuki-Miyaura coupling reaction.
Eigenschaften
CAS-Nummer |
10560-28-8 |
|---|---|
Produktname |
Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid |
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-10(13)8-6-3-1-2-4(6)5(2)7(3)9(8)11(14)15/h2-7H,1H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
PGDKTWOUTRJVFJ-UHFFFAOYSA-N |
SMILES |
C1C2C3C2C4C1C3C(=C4C(=O)O)C(=O)O |
Kanonische SMILES |
C1C2C3C2C4C1C3C(=C4C(=O)O)C(=O)O |
Andere CAS-Nummern |
10560-28-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



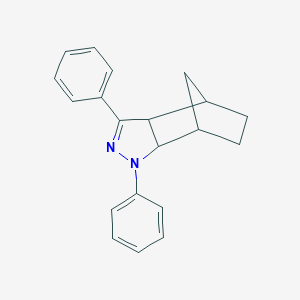
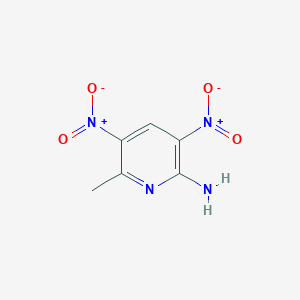
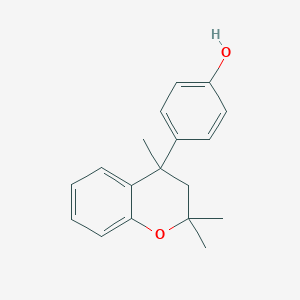
![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)
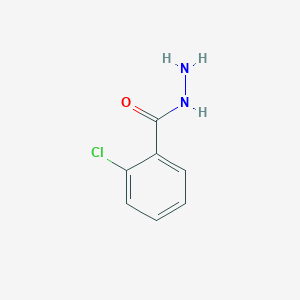
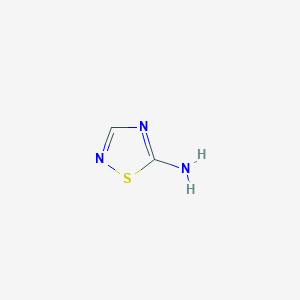
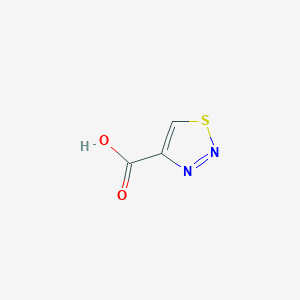
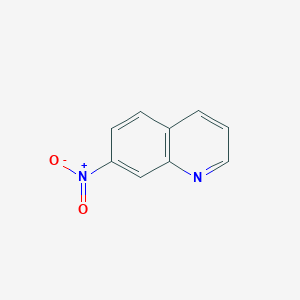
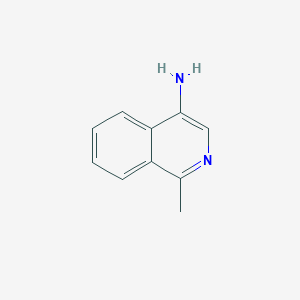
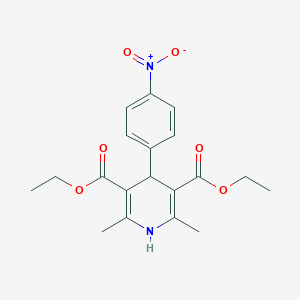
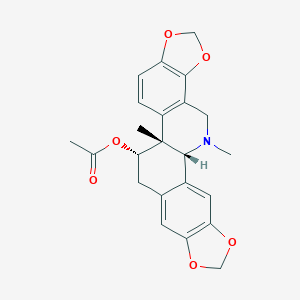
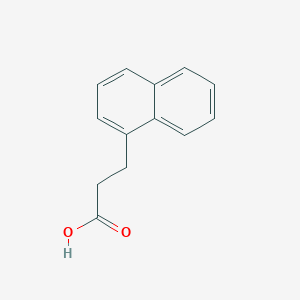
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)